Crystal Structure-Guided Binding Mode Differentiation: Piperazine-Urea Derivative 3 vs. Benzimidazole-Amide Derivative 4 in MLLT1 YEATS Domain
Piperazine-urea derivative 3 (CAS 1226433-83-5) binds the MLLT1 YEATS domain with a distinct interaction mechanism compared to benzimidazole-amide derivative 4. Co-crystal structures (PDB: 6T1L vs. 6T1M) demonstrate that the piperazine-urea chemotype occupies a different binding pocket than the benzimidazole-amide series, engaging unique hydrogen-bonding and hydrophobic contact networks [1]. This structural differentiation provides a basis for chemotype-selective tool compound selection in MLLT1 functional studies.
| Evidence Dimension | Binding mode / interaction mechanism (structural biology) |
|---|---|
| Target Compound Data | Piperazine-urea derivative 3 co-crystallized with MLLT1 YEATS domain at 2.00 Å resolution; distinct binding pose exploiting a specific sub-pocket |
| Comparator Or Baseline | Benzimidazole-amide derivative 4 co-crystallized with MLLT1 YEATS domain at 1.85 Å resolution; occupies a different binding pocket |
| Quantified Difference | Qualitatively distinct binding pockets exploited; different hydrogen-bonding networks observed in superimposed structures |
| Conditions | X-ray crystallography; MLLT1 (ENL) YEATS domain; PDB entries 6T1L and 6T1M |
Why This Matters
Researchers studying MLLT1 YEATS-domain biology require chemotype-specific tool compounds with validated binding modes; substitution with a benzimidazole-amide would alter the pharmacological profile and confound structure-activity interpretation.
- [1] Ni X, Heidenreich D, Christott T, Bennett J, Moustakim M, Brennan PE, Fedorov O, Knapp S, Chaikuad A. Structural Insights into Interaction Mechanisms of Alternative Piperazine-urea YEATS Domain Binders in MLLT1. ACS Med Chem Lett. 2019;10(12):1661-1666. PMID: 31857843. View Source
